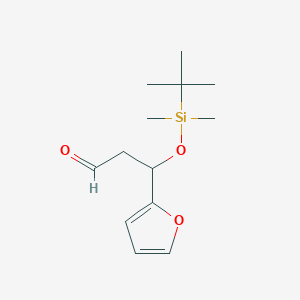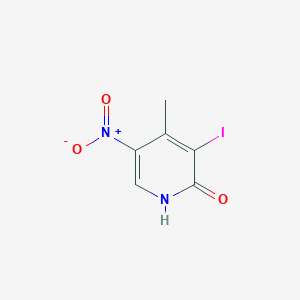
3-Iodo-4-methyl-5-nitro-1,2-dihydropyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-4-methyl-5-nitro-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a pyridine ring substituted with iodine, methyl, and nitro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-methyl-5-nitro-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method starts with the nitration of 4-methylpyridine to introduce the nitro group. This is followed by iodination to add the iodine atom. The final step involves the formation of the dihydropyridin-2-one ring through cyclization reactions under controlled conditions, often using acidic or basic catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions or using reducing agents like tin(II) chloride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Sodium azide or thiourea in polar solvents like dimethylformamide.
Major Products
Oxidation: 3-Iodo-4-methyl-5-nitropyridine-2-carboxylic acid.
Reduction: 3-Iodo-4-methyl-5-amino-1,2-dihydropyridin-2-one.
Substitution: 3-Azido-4-methyl-5-nitro-1,2-dihydropyridin-2-one.
科学的研究の応用
Chemistry
In chemistry, 3-Iodo-4-methyl-5-nitro-1,2-dihydropyridin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of nitro and iodine substitutions on biological activity. It serves as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The nitro group is known for its role in bioactivity, and modifications can lead to compounds with antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals. Its reactivity allows for the creation of compounds with specific properties tailored for various applications.
作用機序
The mechanism of action of 3-Iodo-4-methyl-5-nitro-1,2-dihydropyridin-2-one depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The iodine atom can participate in halogen bonding, influencing molecular recognition and binding to targets.
類似化合物との比較
Similar Compounds
3-Iodo-4-methyl-5-nitropyridine: Lacks the dihydropyridin-2-one ring, making it less versatile in certain reactions.
4-Methyl-5-nitro-1,2-dihydropyridin-2-one:
3-Bromo-4-methyl-5-nitro-1,2-dihydropyridin-2-one: Similar structure but with bromine instead of iodine, leading to different reactivity and properties.
Uniqueness
3-Iodo-4-methyl-5-nitro-1,2-dihydropyridin-2-one is unique due to the combination of its substituents. The presence of iodine, methyl, and nitro groups on the dihydropyridin-2-one ring provides a distinctive set of chemical properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C6H5IN2O3 |
|---|---|
分子量 |
280.02 g/mol |
IUPAC名 |
3-iodo-4-methyl-5-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C6H5IN2O3/c1-3-4(9(11)12)2-8-6(10)5(3)7/h2H,1H3,(H,8,10) |
InChIキー |
ZRNUMGXPIFAEIU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)NC=C1[N+](=O)[O-])I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-N-[(1,2,3-thiadiazol-4-yl)methylidene]hydroxylamine](/img/structure/B11760948.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11760952.png)
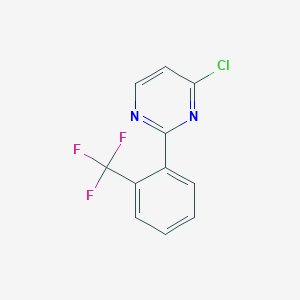
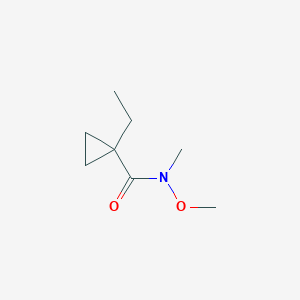
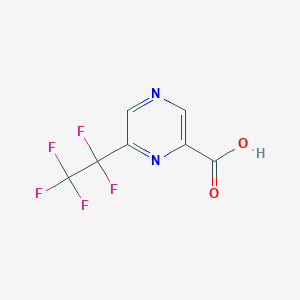
![tert-butyl N-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]carbamate](/img/structure/B11760980.png)
![4-[5-Hydroxy-7-(4-hydroxyphenyl)hept-1-EN-1-YL]phenol](/img/structure/B11760983.png)
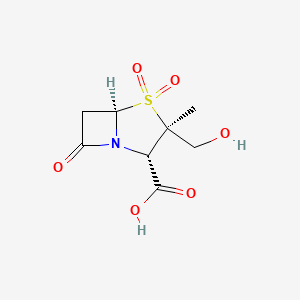
![(3aR,4R,6S,7S,7aR)-4-methoxy-6-methyl-2-phenyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B11760997.png)
![tert-butyl N-[(1S,3S)-3-acetylcyclohexyl]carbamate](/img/structure/B11761001.png)
![2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B11761003.png)
![6-Nitro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B11761007.png)
![7-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B11761011.png)
